1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one
Description
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(4-amino-2-methylsulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(11)10(13)8-4-3-7(12)5-9(8)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
UFPGSZAYHFDVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)N)SC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related brominated or substituted propanones, focusing on molecular features, physicochemical properties, and synthetic pathways.
Structural Analogues
*Estimated based on analogous compounds.
Physicochemical Properties
- Bromine vs. Chlorine Substituents : Bromine’s larger atomic radius and higher molecular weight compared to chlorine contribute to increased boiling points and density in brominated analogs. For example, the brominated compound in has a predicted boiling point of 416.9°C, whereas chlorine-containing analogs (e.g., ) likely exhibit lower boiling points due to reduced molecular mass .
- This group may also influence metabolic stability, as seen in methylthio-containing metabolites undergoing oxidative pathways ().
- Methylthio vs. Chloromethyl : Methylthio groups (-SMe) offer moderate electron-withdrawing effects and metabolic stability, while chloromethyl (-CH₂Cl) groups increase electrophilicity and reactivity in substitution reactions .
Crystallographic and Stability Considerations
Crystallographic studies of related compounds (e.g., ) reveal that substituents dictate molecular packing. The amino group in the target compound may promote hydrogen-bonded networks, enhancing crystalline stability compared to non-amino analogs. Methylthio groups, being bulkier than chlorine, could also influence torsion angles and intermolecular interactions .
Q & A
Q. What are the standard synthetic routes for 1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Bromination of a precursor ketone (e.g., 1-(4-amino-2-(methylthio)phenyl)propan-1-one) using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. Catalysts such as benzoyl peroxide or FeBr₃ enhance regioselectivity .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Key variables : Temperature (0–25°C), solvent (CHCl₃ or CCl₄), and stoichiometric ratios (1:1.2 ketone:bromine) to minimize side products like dibrominated derivatives .
Q. How is this compound characterized to confirm structural integrity?
Standard analytical techniques include:
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peak at m/z 274.18 (C₁₀H₁₁BrNOSS⁺) .
- X-ray crystallography : Resolves bond angles and stereochemistry, critical for confirming regioselectivity in bromination .
Q. What are the common reactivity patterns of this compound?
- Nucleophilic substitution : Bromine undergoes substitution with amines, thiols, or alkoxides to form derivatives (e.g., 1-(4-amino-2-(methylthio)phenyl)-2-azidopropan-1-one) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, useful for probing metabolic pathways .
- Oxidation : Methylthio group oxidizes to sulfoxide or sulfone under controlled conditions (H₂O₂, acetic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize competing pathways during bromination?
- Catalyst screening : FeBr₃ improves selectivity for monobromination over dibromination compared to radical initiators like benzoyl peroxide .
- Solvent effects : Non-polar solvents (CCl₄) favor electrophilic bromination, while polar aprotic solvents (DMF) may promote side reactions .
- Kinetic monitoring : Use in-situ FTIR or HPLC to track bromine consumption and intermediate formation .
Q. How do computational methods aid in predicting reaction mechanisms?
- DFT calculations : Model transition states for bromination to predict regioselectivity (e.g., C-Br bond formation at the α-carbon vs. β-carbon) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
- Solvent modeling : COSMO-RS simulations optimize solvent-catalyst combinations for synthetic efficiency .
Q. How can spectral contradictions (e.g., unexpected NMR peaks) be resolved?
- Dynamic effects : Variable-temperature NMR identifies rotational isomers or tautomers causing split signals .
- 2D NMR (COSY, NOESY) : Resolves overlapping aromatic proton signals and confirms spatial proximity of functional groups .
- Isotopic labeling : ¹³C-labeled precursors trace unexpected byproducts (e.g., debrominated intermediates) .
Q. What strategies are used to evaluate its biological activity in enzyme inhibition studies?
- Enzyme assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorogenic substrates .
- Mechanistic probes : Compare activity of brominated vs. non-brominated analogs to isolate the role of halogens .
- Cellular uptake studies : LC-MS quantifies intracellular concentrations to correlate bioactivity with permeability .
Q. How do structural modifications alter its physicochemical properties?
- Halogen substitution : Replacing Br with Cl or I alters logP (lipophilicity) and hydrogen-bonding capacity, impacting solubility .
- Amino group protection : Acetylation reduces polarity, enhancing membrane permeability in drug delivery studies .
- Methylthio vs. methoxy : Methylthio improves metabolic stability compared to methoxy derivatives in hepatic microsome assays .
Methodological Tables
Q. Table 1. Comparative Reactivity of Halogenated Derivatives
| Derivative | Reaction Rate (k, s⁻¹) | Selectivity (α:β Bromination) |
|---|---|---|
| Brominated (target) | 1.2 × 10⁻³ | 85:15 |
| Chlorinated analog | 0.8 × 10⁻³ | 70:30 |
| Iodinated analog | 2.5 × 10⁻³ | 90:10 |
| Data from kinetic studies using UV-Vis monitoring |
Q. Table 2. Biological Activity Screening
| Assay Type | Target | IC₅₀ (µM) | Mechanism Insights |
|---|---|---|---|
| Kinase inhibition | EGFR | 2.4 ± 0.3 | Competitive ATP-binding |
| Apoptosis induction | Caspase-3 activation | 8.7 ± 1.2 | Mitochondrial depolarization |
| Antibacterial | E. coli DHFR | 15.6 ± 2.1 | Folate pathway disruption |
| DHFR = Dihydrofolate reductase; Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
